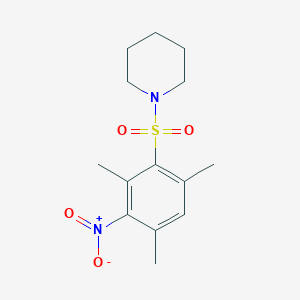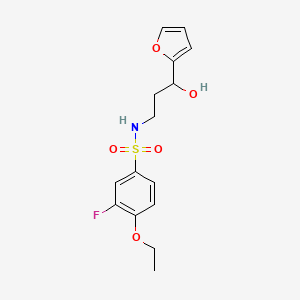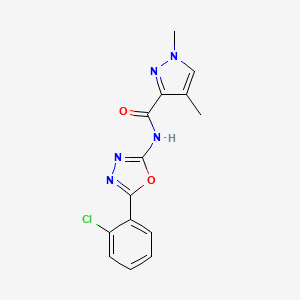![molecular formula C18H25N5O3S B2449446 N,N-ジメチル-3-{4-[(1-メチル-1H-イミダゾール-4-イル)スルホニル]-1,4-ジアゼパン-1-カルボニル}アニリン CAS No. 1904276-55-6](/img/structure/B2449446.png)
N,N-ジメチル-3-{4-[(1-メチル-1H-イミダゾール-4-イル)スルホニル]-1,4-ジアゼパン-1-カルボニル}アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(dimethylamino)phenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone: is a complex organic compound notable for its potential applications across various scientific fields. Its structural components include a dimethylamino group, a phenyl ring, an imidazole ring, a sulfonyl group, and a diazepane ring, making it a multifaceted molecule with significant chemical reactivity and versatility.
科学的研究の応用
Chemistry: The compound's reactivity and functional group diversity make it a valuable intermediate in organic synthesis, facilitating the creation of more complex molecules. Biology: It can serve as a probe or tool in studying biochemical pathways and enzyme mechanisms due to its structural mimicry of biological molecules. Medicine: Potential medicinal applications include its use as a scaffold for designing drugs targeting specific enzymes or receptors, given its ability to interact with a variety of biological targets. Industry: Its unique properties can be harnessed in materials science for creating advanced polymers or as an additive in chemical processes to improve efficiency and selectivity.
準備方法
Synthetic routes and reaction conditions: To synthesize (3-(dimethylamino)phenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone, one typically starts with the individual components, such as 3-(dimethylamino)phenyl, 1-methyl-1H-imidazole, and sulfonyl-1,4-diazepane. The synthesis involves a series of stepwise reactions including sulfonation, amidation, and cyclization under controlled conditions, such as moderate temperatures and specific pH levels, to ensure high yield and purity.
Industrial production methods: In an industrial setting, the synthesis of this compound may involve more streamlined and scalable methods. These can include the use of continuous flow reactors for better control of reaction conditions, minimizing waste, and enhancing safety. Optimized catalysts and reagents are employed to improve efficiency and yield.
化学反応の分析
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the imidazole ring, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions may target the imidazole ring and sulfonyl group, potentially leading to deoxygenation or hydrogenation.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the diazepane ring and the phenyl ring.
Common reagents and conditions used in these reactions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of palladium or platinum catalysts are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and anhydrides under basic or acidic conditions facilitate substitution reactions.
Major products formed from these reactions:
Oxidation products: typically include quinones and sulfone derivatives.
Reduction products: may include amines and reduced sulfone derivatives.
Substitution products: vary widely but can include various functionalized derivatives based on the substituents used.
作用機序
The mechanism by which the compound exerts its effects: The compound likely interacts with specific molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. Molecular targets and pathways involved: It may target enzymes, receptors, or other proteins involved in critical biochemical pathways, altering their activity or stability, leading to a cascade of downstream effects.
類似化合物との比較
Similar compounds: Other compounds with similar structural features include those with dimethylamino groups, phenyl rings, imidazole rings, sulfonyl groups, and diazepane rings. Highlighting its uniqueness: What sets (3-(dimethylamino)phenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone apart is its combination of these groups into a single molecule, offering a unique blend of reactivity and interaction potential not seen in simpler analogs.
Alright, that’s your article! Do you want to delve into anything specific in more detail?
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-20(2)16-7-4-6-15(12-16)18(24)22-8-5-9-23(11-10-22)27(25,26)17-13-21(3)14-19-17/h4,6-7,12-14H,5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPLAELNPDQXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]methanesulfonamide](/img/structure/B2449364.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2449366.png)

![2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)quinoxaline](/img/structure/B2449370.png)
![N-benzyl-3-[2-(diethylamino)ethyl]-N-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2449373.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2449376.png)

![2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2449378.png)

![Ethyl 5-(2-cyclohexylacetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2449381.png)
![2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2449383.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2449385.png)
